molecular formula C17H20ClN3O5S2 B11402730 Ethyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11402730
M. Wt: 445.9 g/mol
InChI Key: PHGUFZLJVXSUAT-UHFFFAOYSA-N
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Description

ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyrimidine ring, sulfonyl group, and thiophene ring, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.

    Final Assembly: The final compound is assembled by esterification and amidation reactions to introduce the ethyl ester and amide functionalities.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the pyrimidine ring allows it to interact with nucleic acids or proteins, potentially affecting cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

ETHYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other pyrimidine derivatives, such as:

Properties

Molecular Formula

C17H20ClN3O5S2

Molecular Weight

445.9 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-propylsulfonylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H20ClN3O5S2/c1-5-7-28(24,25)17-19-8-11(18)13(20-17)14(22)21-15-12(16(23)26-6-2)9(3)10(4)27-15/h8H,5-7H2,1-4H3,(H,21,22)

InChI Key

PHGUFZLJVXSUAT-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)Cl

Origin of Product

United States

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